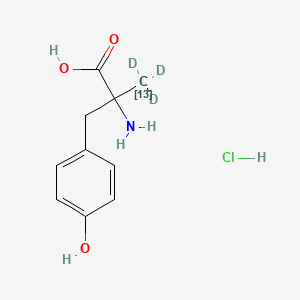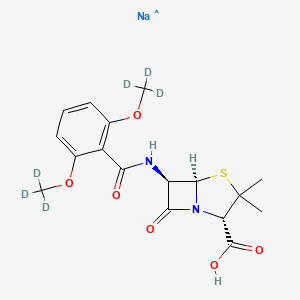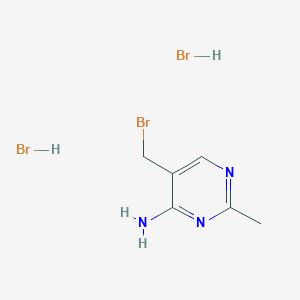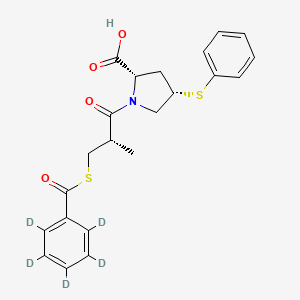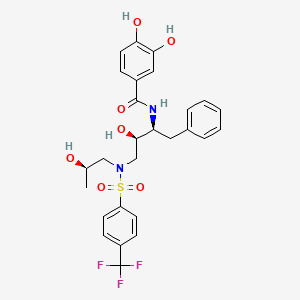![molecular formula C28H48N4O18 B12409725 GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine is a complex glycopeptide. It is a part of the O-glycan family, which are carbohydrates attached to the oxygen atom of serine or threonine residues in proteins. This compound is significant in the study of glycosylation, a process where sugars are chemically attached to proteins, influencing their function and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine involves multiple steps:
Glycosylation: The initial step involves the glycosylation of threonine with N-acetylgalactosamine.
Sequential Addition: N-acetylglucosamine units are then sequentially added to the N-acetylgalactosamine-threonine core through glycosidic bonds.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to the protein backbone, ensuring high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the N-acetyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
The major products of these reactions include oxidized, reduced, or substituted derivatives of the original glycopeptide, which can be further analyzed for their structural and functional properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used to study glycosylation patterns and their effects on protein function. It serves as a model compound for understanding the synthesis and modification of glycoproteins.
Biology
In biological research, it is used to investigate cell signaling pathways and protein interactions. The glycosylation of proteins is crucial for their stability, localization, and function.
Medicine
In medicine, this compound is studied for its role in disease mechanisms, particularly in cancer and autoimmune diseases. Aberrant glycosylation patterns are often associated with these conditions.
Industry
In the industrial sector, it is used in the production of biopharmaceuticals, where glycosylation is essential for the efficacy and stability of therapeutic proteins.
Mechanism of Action
The compound exerts its effects through the modification of protein structures. The glycosylation process alters the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including signal transduction, immune response, and protein degradation.
Comparison with Similar Compounds
Similar Compounds
- N-acetylglucosamine (1-3) N-acetylgalactosamine-threonine
- N-acetylglucosamine (1-6) N-acetylgalactosamine-threonine
- N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-serine
Uniqueness
The uniqueness of N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine lies in its branched structure, which provides a more complex model for studying glycosylation. The presence of multiple N-acetylglucosamine units allows for the investigation of more intricate glycosylation patterns and their biological implications.
Properties
Molecular Formula |
C28H48N4O18 |
|---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 |
InChI Key |
HWIHOSGHOVCLLL-CDMBHVJBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
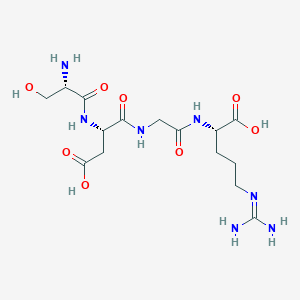
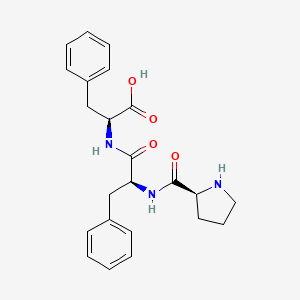
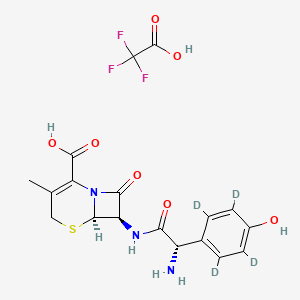


![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
